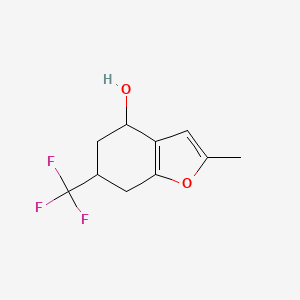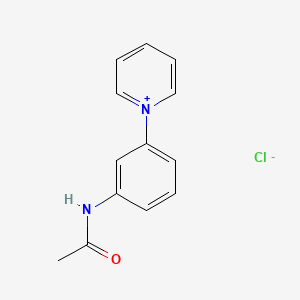
1-(3-Acetamidophenyl)pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Acetamidophenyl)pyridin-1-ium chloride is a chemical compound with the molecular formula C13H13ClN2O It is a pyridinium salt, which means it contains a positively charged pyridinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Acetamidophenyl)pyridin-1-ium chloride typically involves the reaction of 3-acetamidophenylamine with pyridine in the presence of a chlorinating agent. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux conditions
Time: Several hours to overnight
The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Acetamidophenyl)pyridin-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ion back to the neutral pyridine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products Formed
Oxidation: Pyridinium N-oxides
Reduction: Neutral pyridine derivatives
Substitution: Various substituted pyridinium salts
Scientific Research Applications
1-(3-Acetamidophenyl)pyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Acetamidophenyl)pyridin-1-ium chloride involves its interaction with specific molecular targets. The positively charged pyridinium ion can interact with negatively charged biomolecules, leading to various biological effects. The compound may also inhibit certain enzymes or disrupt cellular processes, contributing to its potential therapeutic properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Acetamidophenyl)pyridin-1-ium chloride
- 1-(3-Aminophenyl)pyridin-1-ium chloride
- 1-(3-Acetamidophenyl)pyridin-1-ium bromide
Uniqueness
1-(3-Acetamidophenyl)pyridin-1-ium chloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the acetamido group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
117506-56-6 |
|---|---|
Molecular Formula |
C13H13ClN2O |
Molecular Weight |
248.71 g/mol |
IUPAC Name |
N-(3-pyridin-1-ium-1-ylphenyl)acetamide;chloride |
InChI |
InChI=1S/C13H12N2O.ClH/c1-11(16)14-12-6-5-7-13(10-12)15-8-3-2-4-9-15;/h2-10H,1H3;1H |
InChI Key |
GURLEABUEHFPJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)[N+]2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


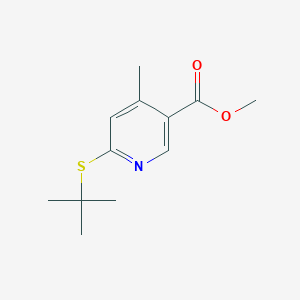
![Ethyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13020316.png)
![2-[Exo-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]ethan-1-aminedihydrochloride](/img/structure/B13020323.png)
![4-Isopropylbenzo[d][1,3]dioxole](/img/structure/B13020331.png)
![2-Azabicyclo[2.1.1]hexan-3-one](/img/structure/B13020337.png)
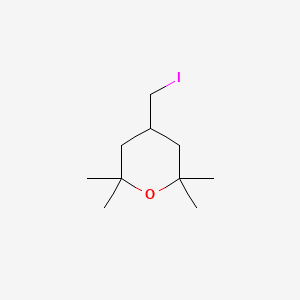
![6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine](/img/structure/B13020345.png)
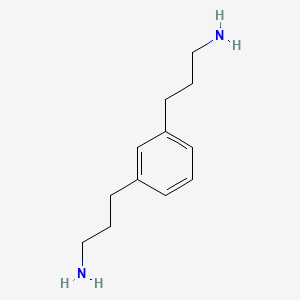
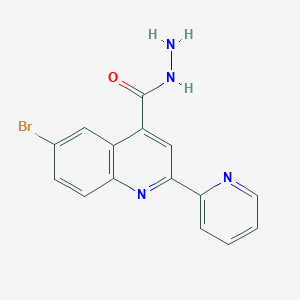
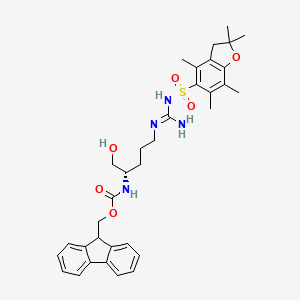
![5-Fluorobicyclo[3.1.1]heptane-1-carboxylicacid](/img/structure/B13020367.png)
![tert-Butyl 5,5-difluoro-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13020375.png)
